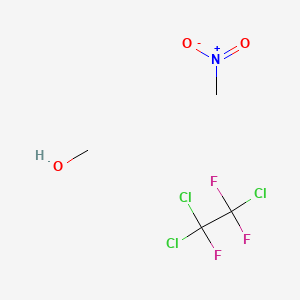
Methanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, is a compound with the molecular formula C4H7Cl3F3NO3 and a molecular weight of 280.45 g/mol. This mixture is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, involves the combination of these three components in specific ratios. The synthesis of 1,1,2-trichloro-1,2,2-trifluoroethane can be achieved through the reaction of hexachloroethane with hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully controlled to ensure the purity and quality of the final product. The mixture is then packaged and distributed for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, undergoes several types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid.
Reduction: Nitromethane can be reduced to methylamine.
Substitution: 1,1,2-trichloro-1,2,2-trifluoroethane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation of Methanol: Formaldehyde and formic acid.
Reduction of Nitromethane: Methylamine.
Substitution of 1,1,2-trichloro-1,2,2-trifluoroethane: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the manufacturing of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of this compound depends on its individual components:
Methanol: Acts as a solvent and can participate in hydrogen bonding and other interactions.
Nitromethane: Functions as a nitroalkane, capable of undergoing various chemical transformations.
1,1,2-trichloro-1,2,2-trifluoroethane: Serves as a solvent and can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methanol: Ethanol, isopropanol.
Nitromethane: Nitroethane, nitropropane.
1,1,2-trichloro-1,2,2-trifluoroethane: 1,1,1-trichloroethane, dichloromethane.
Uniqueness
The uniqueness of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, lies in its combined properties, making it a versatile compound for various applications. Its ability to act as a solvent, reagent, and reactant in multiple chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
59316-88-0 |
|---|---|
Molecular Formula |
C4H7Cl3F3NO3 |
Molecular Weight |
280.45 g/mol |
IUPAC Name |
methanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/C2Cl3F3.CH3NO2.CH4O/c3-1(4,6)2(5,7)8;1-2(3)4;1-2/h;1H3;2H,1H3 |
InChI Key |
KRQLGEZVTLJTNV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=O)[O-].CO.C(C(F)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


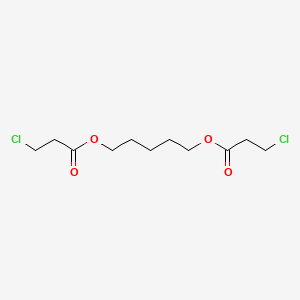
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
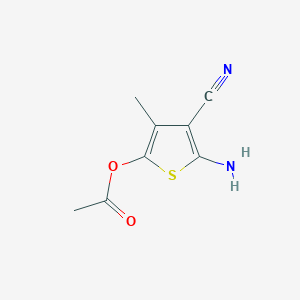


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
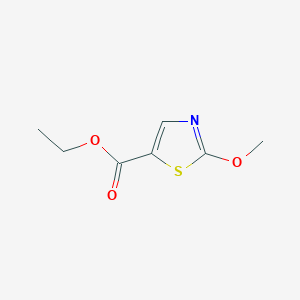
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
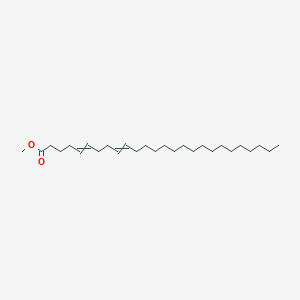
![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
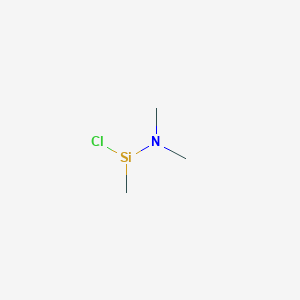
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
